c-Kit-IN-1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

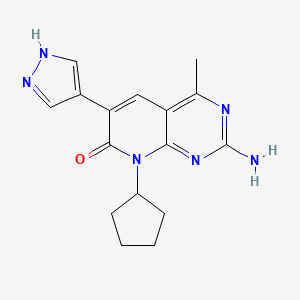

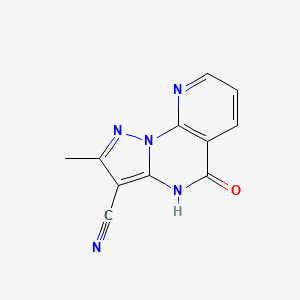

c-Kit-IN-1 is a potent inhibitor of the proto-oncogene protein c-Kit and the hepatocyte growth factor receptor c-Met. These proteins play crucial roles in cellular processes such as proliferation, survival, adhesion, and chemotaxis. Overexpression or mutations in c-Kit can lead to various cancers, particularly gastrointestinal stromal tumors . This compound has emerged as a promising therapeutic agent due to its ability to selectively inhibit these proteins.

Wissenschaftliche Forschungsanwendungen

c-Kit-IN-1 hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeugverbindung verwendet, um die Hemmung von c-Kit und c-Met in verschiedenen chemischen Reaktionen zu untersuchen.

Biologie: Wird in Zellkulturstudien eingesetzt, um die Rolle von c-Kit und c-Met in zellulären Prozessen wie Proliferation und Differenzierung zu untersuchen.

Medizin: Wird als potenzielles Therapeutikum für die Behandlung von Krebs, insbesondere von gastrointestinalen Stromatumoren, durch Hemmung der Aktivität von c-Kit und c-Met untersucht.

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es an die aktiven Zentren von c-Kit und c-Met bindet und so deren Kinaseaktivität hemmt. Diese Hemmung verhindert die Phosphorylierung nachgeschalteter Signalmoleküle, was wiederum zelluläre Prozesse wie Proliferation, Überleben und Migration stört. Die Verbindung zielt spezifisch auf die Adenosintriphosphat-Bindungsstellen dieser Proteine ab, was zu einer Abnahme ihrer Aktivität führt .

Ähnliche Verbindungen:

Imatinib: Ein Tyrosinkinase-Inhibitor, der c-Kit, Bcr-Abl und den Thrombozyten-Wachstumsfaktor-Rezeptor angreift.

Dasatinib: Ein weiterer Tyrosinkinase-Inhibitor, der c-Kit, Bcr-Abl und Src-Familie-Kinasen hemmt.

Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner hohen Selektivität und Potenz bei der Hemmung von sowohl c-Kit als auch c-Met. Im Gegensatz zu anderen Inhibitoren hat this compound gezeigt, dass es Resistenmutationen in c-Kit überwindet, was es zu einer wertvollen Verbindung für therapeutische Anwendungen macht .

Wirkmechanismus

Target of Action

c-Kit-IN-1, also known as PDGFR inhibitor 1, primarily targets the c-Kit and PDGFR (Platelet-Derived Growth Factor Receptor) tyrosine kinases . These receptors play crucial roles in various biological functions, including cell differentiation, proliferation, and survival . They are particularly important in the hematopoietic system, where they regulate the maintenance and survival of hematopoietic stem cells .

Mode of Action

This compound acts by inhibiting the kinase activity of c-Kit and PDGFR . It binds to these receptors, blocking their interaction with their respective ligands, stem cell factor (SCF) for c-Kit, and PDGF for PDGFR . This inhibition prevents the activation of the receptors, thereby disrupting the downstream signaling pathways that they regulate .

Biochemical Pathways

The inhibition of c-Kit and PDGFR by this compound affects several biochemical pathways. For instance, it disrupts the MAP kinase pathway, which is crucial for cell proliferation and differentiation . It also affects the PI-3 kinase pathway, which is involved in cell survival and growth . Furthermore, the inhibition of c-Kit can lead to the activation of natural killer (NK) cells, promoting antitumor effects .

Pharmacokinetics

Factors such as absorption, distribution, metabolism, and excretion (ADME) can significantly impact the bioavailability of these compounds .

Result of Action

The inhibition of c-Kit and PDGFR by this compound can lead to various molecular and cellular effects. For example, it can suppress cell proliferation and induce cell death . It can also promote the activation of NK cells, leading to enhanced antitumor responses .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of the ligands SCF and PDGF can affect the binding of this compound to its targets . Additionally, factors such as pH and temperature can impact the stability of the compound.

Biochemische Analyse

Biochemical Properties

c-Kit-IN-1 interacts with several enzymes and proteins. The receptor tyrosine kinase, c-Kit, and its ligand, stem cell factor (SCF), function in a diverse range of biological functions . The role of c-Kit in the maintenance and survival of hematopoietic stem cells and of mast cells is well recognized . c-Kit also plays an important role in melanogenesis, erythropoiesis, and spermatogenesis . This compound, by inhibiting c-Kit, can potentially influence these processes.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In KIT-positive pancreatic cancer cell lines, proliferation and invasion were significantly enhanced by the addition of SCF . Scf did not enhance proliferation and invasion in the KIT-negative lines . This compound significantly reduced pathological injuries in asthmatic rats via modulating the expression of IL-4, INF-γ, ICAM-1 and VCAM-1 in lung tissues and TNF-α, IL-1β and NO levels in BALF .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits the receptor tyrosine kinase c-Kit, thereby affecting the downstream signaling pathways . This includes the PI3K/AKT and JAK/STAT pathways, which are known regulators of hepatic lipid metabolism .

Temporal Effects in Laboratory Settings

It is known that this compound can significantly reduce pathological injuries in asthmatic rats , suggesting that it may have long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a rat model of chronic asthma, this compound was found to significantly reduce pathological injuries and inflammation .

Metabolic Pathways

This compound is involved in several metabolic pathways. The receptor tyrosine kinase, c-Kit, and its ligand, stem cell factor (SCF), function in a diverse range of biological functions . These include the maintenance and survival of hematopoietic stem cells and of mast cells, melanogenesis, erythropoiesis, and spermatogenesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: c-Kit-IN-1 is synthesized through a multi-step process involving the formation of key intermediatesThe final product is obtained through purification and crystallization .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process .

Analyse Chemischer Reaktionen

Arten von Reaktionen: c-Kit-IN-1 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen modifizieren.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: In Substitutionsreaktionen werden Reagenzien wie Halogene und Nukleophile eingesetzt.

Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion deoxygenierte Verbindungen hervorbringen kann .

Vergleich Mit ähnlichen Verbindungen

Imatinib: A tyrosine kinase inhibitor that targets c-Kit, Bcr-Abl, and platelet-derived growth factor receptor.

Dasatinib: Another tyrosine kinase inhibitor that inhibits c-Kit, Bcr-Abl, and Src family kinases.

Uniqueness of c-Kit-IN-1: this compound is unique due to its high selectivity and potency in inhibiting both c-Kit and c-Met. Unlike other inhibitors, this compound has shown effectiveness in overcoming resistance mutations in c-Kit, making it a valuable compound for therapeutic applications .

Eigenschaften

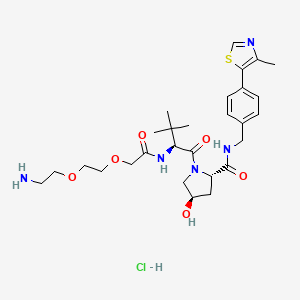

IUPAC Name |

1-N'-[2,5-difluoro-4-[2-(1-methylpyrazol-4-yl)pyridin-4-yl]oxyphenyl]-1-N-phenylcyclopropane-1,1-dicarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21F2N5O3/c1-33-15-16(14-30-33)21-11-18(7-10-29-21)36-23-13-19(27)22(12-20(23)28)32-25(35)26(8-9-26)24(34)31-17-5-3-2-4-6-17/h2-7,10-15H,8-9H2,1H3,(H,31,34)(H,32,35) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWOXKWLDMLMYQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CC(=C2)OC3=C(C=C(C(=C3)F)NC(=O)C4(CC4)C(=O)NC5=CC=CC=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21F2N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

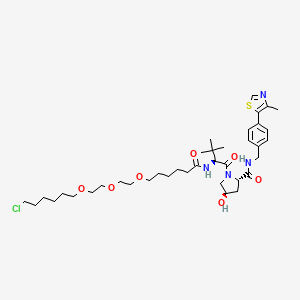

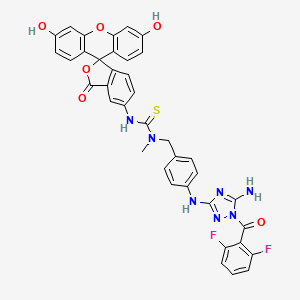

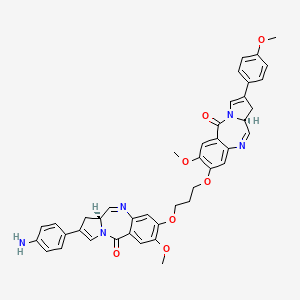

![Thieno[2,3-d]pyridazine-7-carboxamide, 2-(3-fluorophenyl)-4-[(3S)-3-piperidinylamino]-, hydrochloride](/img/structure/B560603.png)